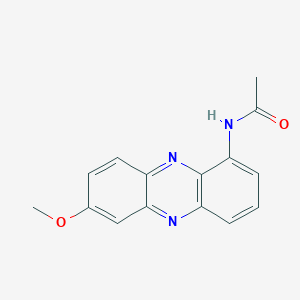
N-(7-Methoxy-1-phenazinyl)acetamide
Description
N-(7-Methoxy-1-phenazinyl)acetamide is an acetamide derivative featuring a phenazine core substituted with a methoxy group at the 7-position. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties .
Properties
CAS No. |
18450-07-2 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
N-(7-methoxyphenazin-1-yl)acetamide |
InChI |
InChI=1S/C15H13N3O2/c1-9(19)16-12-4-3-5-13-15(12)18-11-7-6-10(20-2)8-14(11)17-13/h3-8H,1-2H3,(H,16,19) |
InChI Key |
KLWFNRUBVILQNX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC |
Synonyms |
N-(7-Methoxy-1-phenazinyl)acetamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Phenazine vs. Benzimidazole Derivatives
- N-(7-Methoxy-2-methyl-1H-benzimidazol-5-yl)acetamide (CAS 847829-93-0, ): Structure: Replaces phenazine with a benzimidazole core (two fused benzene and imidazole rings). Bioactivity: Benzimidazoles are associated with antiviral and antiparasitic activities, though specific data for this compound is unavailable .
Phenazine vs. Naphthol Derivatives
- 1-Acetamino-7-naphthol (CAS 6470-18-4, ): Structure: Features a naphthalene ring with hydroxyl and acetamide groups.
Substituent Effects
Methoxy Group vs. Sulfonyl/Piperazinyl Groups
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) ():
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) ():
Electron-Withdrawing vs. Electron-Donating Groups
Pharmacological Activities of Acetamide Derivatives
Analgesic Agents
- Compound 35 (): Demonstrated superior analgesic activity via sulfonamide-mediated COX-2 inhibition .
- N-(7-Methoxy-1-phenazinyl)acetamide : Hypothesized to exhibit milder analgesic effects due to the absence of sulfonamide groups.
Antimicrobial and Antifungal Agents
- Compounds 47–50 (): Benzo[d]thiazole-sulfonyl-piperazine acetamides show gram-positive and fungal activity via membrane disruption .
Anticancer Agents
Comparative Data Tables
Table 1: Structural and Bioactivity Comparison
Table 2: Substituent Impact on Activity
| Substituent Type | Example Compound | Effect on Bioactivity |
|---|---|---|
| Methoxy (-OCH₃) | Target compound | Enhances solubility; modulates electron density |
| Sulfonyl (-SO₂-) | Compound 35 | Improves enzyme inhibition (e.g., COX-2) |
| Trichloro (-CCl₃) | N-(3,5-Dichlorophenyl) | Increases crystallinity; alters metabolism |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


